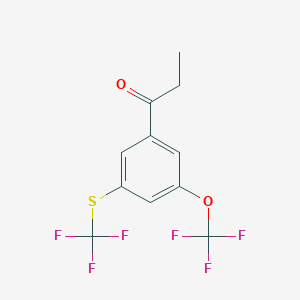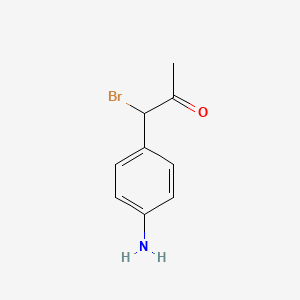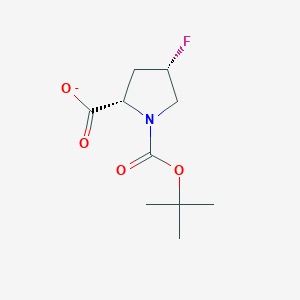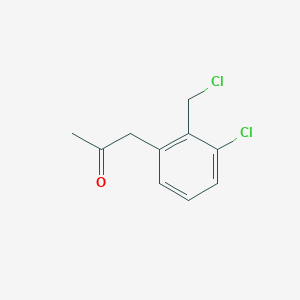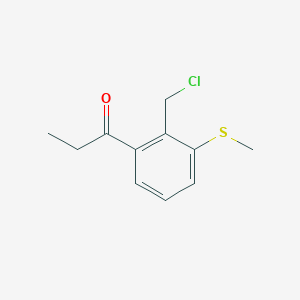
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13ClOS. This compound is characterized by the presence of a chloromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one typically involves the chloromethylation of a precursor compound followed by the introduction of the methylthio group. One common synthetic route includes:
Chloromethylation: The precursor compound, often a substituted benzene, undergoes chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.
Thioether Formation: The chloromethylated intermediate is then reacted with a thiol, such as methanethiol, under basic conditions to introduce the methylthio group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like dichloromethane or ethanol. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methylthio group may also contribute to its biological activity by modulating the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar compounds to 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one include:
- 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one
- 1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one
- 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one
These compounds share similar structural features but differ in the position of the chloromethyl and methylthio groups on the phenyl ring. The unique positioning of these groups in this compound may result in distinct chemical reactivity and biological activity, making it a compound of particular interest in research .
Properties
Molecular Formula |
C11H13ClOS |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-3-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-10(13)8-5-4-6-11(14-2)9(8)7-12/h4-6H,3,7H2,1-2H3 |
InChI Key |
DPGYKJDWPRTISL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)SC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


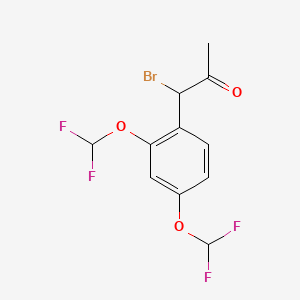
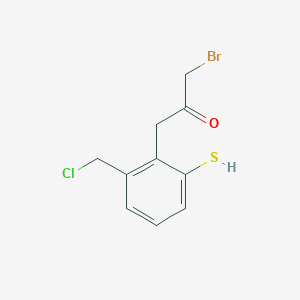
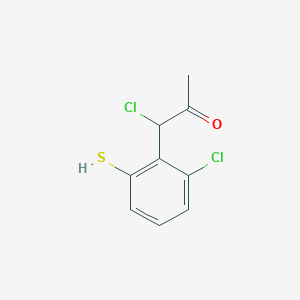
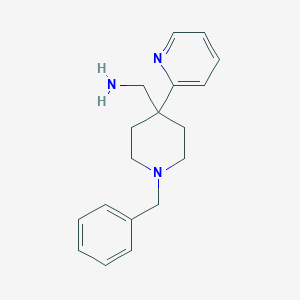
![(10S,13S)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14048030.png)
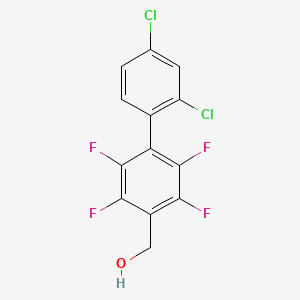
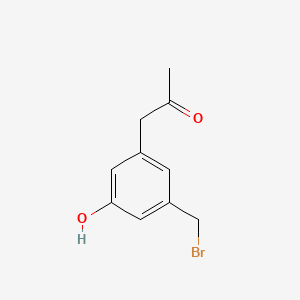

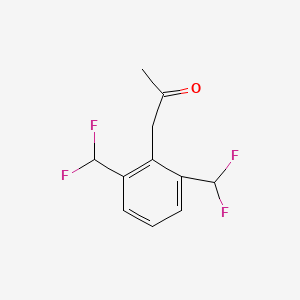
![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)
